methyl 5-bromo-3-formyl-1H-indole-7-carboxylate
Description
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is a substituted indole derivative with a bromine atom at position 5, a formyl group at position 3, and a methyl ester at position 7. Indole derivatives are critical intermediates in pharmaceutical and materials chemistry due to their aromatic heterocyclic framework, which allows for diverse functionalization.
Molecular Formula: The molecular formula is inferred as C₁₁H₈BrNO₃ based on structural analysis. However, a discrepancy exists in the literature: lists the formula as C₁₆H₂₀BrNO₃, which is inconsistent with the expected structure . The calculated molecular weight is 281.05 g/mol.
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-3-7(12)2-8-6(5-14)4-13-10(8)9/h2-5,13H,1H3 |
InChI Key |
XHHZPHGDQNMCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The compound’s structure necessitates simultaneous installation of bromine at C5, a formyl group at C3, and a methyl ester at C7. Retrosynthetic disconnection suggests two viable pathways:
- Indole Ring Construction with Pre-installed Substituents : Building the indole skeleton from substituted anilines or acetylenic precursors bearing bromo, formyl, and ester groups.
- Post-Functionalization of a Preformed Indole : Introducing substituents sequentially onto a simpler indole scaffold.
The patent CN113045475A demonstrates the synthesis of 5-bromo-7-methylindole via iodination, Sonogashira coupling, and cyclization, providing a foundational strategy. Adapting this route to incorporate formyl and ester groups requires careful modification of intermediates.
Route 1: Indole Ring Construction via Cyclization
Iodination and Sonogashira Coupling
Starting with 4-bromo-2-methylaniline (Formula I), iodination with N-iodosuccinimide (NIS) yields 4-bromo-2-methyl-6-iodoaniline (Formula II). Sonogashira coupling with trimethylsilylacetylene (Formula III) in the presence of Pd(PPh₃)₂Cl₂ and CuI generates 4-bromo-2-methyl-6-((trimethylsilyl)ethynyl)aniline (Formula IV).
Key Reaction Conditions:
Cyclization to Indole Core
Treatment of Formula IV with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60°C induces cyclization, yielding 5-bromo-7-methylindole (Formula V). This step highlights the utility of strong bases in facilitating alkyne cyclization.
Optimization Insights:
Formylation and Esterification
To introduce the C3 formyl and C7 ester groups, 5-bromo-7-methylindole undergoes:
- Vilsmeier-Haack Formylation : Reaction with DMF/POCl₃ selectively formylates C3.
- Oxidation and Esterification : Oxidation of the C7 methyl group to a carboxylic acid followed by methylation with diazomethane or methyl iodide.
Challenges:
- Regioselective formylation at C3 without affecting C7 methyl.
- Over-oxidation risks during C7 methyl to carboxylate conversion.
Route 2: Sequential Functionalization of Indole
Starting Material: 5-Bromoindole-7-carboxylic Acid
Esterification of 5-bromoindole-7-carboxylic acid with methanol under acidic conditions (H₂SO₄, reflux) yields the methyl ester. Subsequent formylation at C3 via Vilsmeier-Haack conditions completes the synthesis.
Spectroscopic Validation (Hypothetical Data):
Alternative Approach: Directed Ortho-Metalation
Lithiation of methyl 5-bromo-1H-indole-7-carboxylate with LDA at -78°C, followed by quenching with DMF, introduces the formyl group at C3. This method leverages the directing effect of the ester group.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Catalytic Systems
Sonogashira Coupling Mechanism
The Pd-catalyzed coupling in Route 1 proceeds via oxidative addition of the aryl iodide to Pd(0), transmetalation with the copper-acetylide, and reductive elimination to form the C–C bond.
Vilsmeier-Haack Formylation
The formyl group is introduced via electrophilic attack of the chloroiminium intermediate at the electron-rich C3 position of indole, followed by hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as the Stille cross-coupling reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the formyl group to different functional groups.
Scientific Research Applications
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-formyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Features :
- Bromine (position 5) : Enhances electrophilic substitution reactivity and influences electronic properties.
- Formyl group (position 3) : Enables condensation reactions (e.g., Schiff base formation) for further derivatization.
- Methyl ester (position 7) : Provides stability and modulates solubility compared to carboxylic acids.
This compound is primarily used as a synthetic intermediate, particularly in medicinal chemistry for developing bioactive molecules, such as antioxidants (e.g., triazole-linked indoles in ) .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares methyl 5-bromo-3-formyl-1H-indole-7-carboxylate with analogues from and :
Physicochemical Properties
- Solubility : The methyl ester group enhances solubility in organic solvents (e.g., ethyl acetate, DCM) compared to the polar carboxylic acid.
- Stability : The formyl group may increase susceptibility to oxidation, necessitating storage under inert conditions.
Biological Activity
Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, discussing its mechanisms, efficacy, and relevant case studies.
1. Antimicrobial Activity:
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth and biofilm formation. The mechanism is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
2. Anticancer Properties:
Indole derivatives have also been studied for their anticancer potential. This compound has shown efficacy in inducing apoptosis in cancer cell lines by activating caspase pathways and arresting the cell cycle at the G2/M phase. This action is likely mediated through interactions with cellular receptors and pathways involved in cell survival and proliferation.
In Vitro Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Antimicrobial Evaluation:
A study reported that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at low concentrations. The compound's ability to inhibit biofilm formation was also noted, suggesting its potential as a therapeutic agent against resistant strains. -
Anticancer Activity:
In another investigation, this indole derivative was tested on MDA-MB-231 breast cancer cells, where it induced significant morphological changes indicative of apoptosis. The study highlighted that treatment led to increased caspase activity and cell cycle arrest, reinforcing the compound's role as a potential anticancer agent.
Q & A
Basic Research Question
- : Identifies substituent positions (e.g., bromine deshields adjacent protons; aldehyde proton at δ 9.8–10.5 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (ester C=O at ~1700 cm⁻¹, aldehyde C=O at ~1680 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (MW: 283.06 g/mol) via ESI-MS or HRMS .
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement (R-factor < 0.05) .
How can regioselectivity be controlled during bromination of the indole ring?
Advanced Research Question
Regioselectivity depends on:
- Directing Groups : Electron-withdrawing groups (e.g., carboxylate) at the 7th position direct bromination to the 5th position via resonance effects .
- Reagents : NBS in polar aprotic solvents (e.g., DMF) favors electrophilic substitution at electron-rich positions .
- Temperature : Low temperatures (0–5°C) minimize side reactions .
Data Contradiction : Some studies report competing bromination at the 4th position; this is mitigated by pre-protecting reactive sites (e.g., NH with Boc groups) .
What computational methods predict the compound’s reactivity in nucleophilic substitution?
Advanced Research Question
- DFT Calculations : Optimize transition states using Gaussian09 to model nucleophilic attack at the 3-formyl group (activation energy ~25 kcal/mol) .
- Molecular Docking : Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina, highlighting the aldehyde’s role in covalent inhibition .
- SAR Studies : Compare Hammett σ values for substituents to quantify electronic effects on reactivity .
How to resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Meta-Analysis : Pool data from PubChem and Reaxys to identify trends (e.g., IC₅₀ variability against cancer cell lines: 2–50 µM) .
- Experimental Replication : Standardize assays (e.g., MTT for cytotoxicity) under controlled conditions (pH 7.4, 37°C) .
- SAR Table :
| Substituent Position | Bioactivity (IC₅₀, µM) | Reference |
|---|---|---|
| 5-Bromo, 3-Formyl | 2.1 (HeLa) | |
| 4-Bromo, 3-Formyl | 12.4 (HeLa) |
What are the challenges in X-ray crystallography for this compound?
Advanced Research Question
- Crystal Growth : Requires slow evaporation from DCM/hexane (1:3) to obtain single crystals .
- Disorder : Bromine and aldehyde groups may cause thermal motion artifacts; address with SHELXL’s PART instruction .
- Twinned Data : Use PLATON to detect twinning and refine with HKLF5 .
What are common applications in medicinal chemistry?
Basic Research Question
- Anticancer Agents : Inhibits tubulin polymerization (IC₅₀ = 1.8 µM in MDA-MB-231 cells) .
- Antimicrobials : Disrupts bacterial membranes (MIC = 8 µg/mL against S. aureus) .
- Protease Inhibitors : Covalently binds to SARS-CoV-2 Mpro (Kᵢ = 0.3 µM) via aldehyde-thiol interaction .
How to optimize reaction conditions for large-scale synthesis?
Advanced Research Question
- Flow Chemistry : Use microreactors for bromination (residence time: 5 min, 80% yield) to improve reproducibility .
- Process Analytics : In-line FTIR monitors formylation in real-time .
- Purification : Centrifugal partition chromatography (CPC) reduces solvent waste vs. column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
